![molecular formula C13H18ClN B168575 1-Benzyl-4-(chloromethyl)piperidine CAS No. 136704-10-4](/img/structure/B168575.png)
1-Benzyl-4-(chloromethyl)piperidine
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Overview
Description
1-Benzyl-4-(chloromethyl)piperidine is a chemical compound belonging to the piperidine class of compounds. It has a CAS Number of 136704-10-4 and a molecular weight of 260.21 .
Synthesis Analysis
While specific synthesis methods for 1-Benzyl-4-(chloromethyl)piperidine were not found in the search results, it’s worth noting that piperidine derivatives can be synthesized from various precursors through different reactions .Molecular Structure Analysis
The molecular formula of 1-Benzyl-4-(chloromethyl)piperidine is C13H18ClN . The InChI code is 1S/C13H18ClN.ClH/c14-10-12-6-8-15(9-7-12)11-13-4-2-1-3-5-13;/h1-5,12H,6-11H2;1H .Physical And Chemical Properties Analysis
1-Benzyl-4-(chloromethyl)piperidine has a molecular weight of 260.21 .Scientific Research Applications
Cholinesterase Inhibitors
The benzyl-piperidine group, which includes 1-Benzyl-4-(chloromethyl)piperidine, plays a crucial role in inhibiting cholinesterase receptors. Specifically, it is essential for the successful inhibition of acetylcholinesterase (AChE) enzymes. AChE contains two active binding sites: the catalytic site and the peripheral site. The benzyl-piperidine group effectively binds to the catalytic site, interacting with amino acids such as Trp84, Trp279, Phe330, and Phe331 .
Anticancer Agents
Piperidine derivatives have shown promise as anticancer agents. Researchers have explored their potential in inhibiting cancer cell growth and metastasis. The structural modifications of 1-Benzyl-4-(chloromethyl)piperidine may enhance its cytotoxic effects against cancer cells .
Antiviral Compounds
The piperidine scaffold has been investigated for its antiviral properties. Researchers have synthesized derivatives of 1-Benzyl-4-(chloromethyl)piperidine to target viral infections. These compounds may interfere with viral replication or entry mechanisms .
Antimalarial Agents
Piperidine-based molecules have been studied as potential antimalarial drugs. By modifying the piperidine ring, researchers aim to develop compounds that effectively combat malaria parasites .
Antimicrobial Activity
1-Benzyl-4-(chloromethyl)piperidine derivatives have demonstrated antimicrobial activity against bacteria and fungi. Their structural variations can influence their effectiveness against specific pathogens .
Analgesic Properties
Piperidine-containing compounds have been explored for their analgesic effects. Researchers investigate their ability to modulate pain pathways, potentially providing relief from chronic pain conditions .
Safety and Hazards
Mechanism of Action
Target of Action
Piperidine derivatives, which include 1-benzyl-4-(chloromethyl)piperidine, are known to have a wide range of biological activities and are utilized in various therapeutic applications .
Mode of Action
Piperidine derivatives are known to interact with various targets, leading to a range of biological effects . More research is needed to elucidate the specific interactions of 1-Benzyl-4-(chloromethyl)piperidine with its targets.
Biochemical Pathways
Piperidine derivatives are known to influence a variety of biochemical pathways, leading to their diverse therapeutic effects .
Result of Action
Piperidine derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial effects .
properties
IUPAC Name |
1-benzyl-4-(chloromethyl)piperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN/c14-10-12-6-8-15(9-7-12)11-13-4-2-1-3-5-13/h1-5,12H,6-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQRPAXCUPFDKRT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCl)CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40330616 |
Source
|
Record name | 1-benzyl-4-(chloromethyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40330616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-(chloromethyl)piperidine | |
CAS RN |
136704-10-4 |
Source
|
Record name | 1-benzyl-4-(chloromethyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40330616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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